

Head-to-Head Comparison: Lisaftoclax (APG-2575) vs. Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025



A detailed evaluation of two prominent BCL-2 inhibitors in the landscape of targeted cancer therapy.

This guide provides a comprehensive head-to-head comparison of lisaftoclax (APG-2575) and venetoclax, two selective B-cell lymphoma 2 (BCL-2) inhibitors. Venetoclax is an established therapeutic agent in various hematological malignancies, while lisaftoclax is a novel BCL-2 inhibitor with promising preclinical and early clinical data. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data.

Mechanism of Action

Both lisaftoclax and venetoclax are BH3-mimetic drugs that selectively bind to the anti-apoptotic protein BCL-2.[1][2] By occupying the BH3-binding groove of BCL-2, they displace pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK.[3][4] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately inducing apoptosis in cancer cells that are dependent on BCL-2 for survival.[3][5]

Overexpression of BCL-2 is a key survival mechanism for many cancer cells, allowing them to evade programmed cell death.[1][6] By inhibiting BCL-2, both drugs aim to restore the natural process of apoptosis.[6] While both drugs target BCL-2, lisaftoclax was designed with key structural differences from venetoclax, including the replacement of a dimethyl group with a

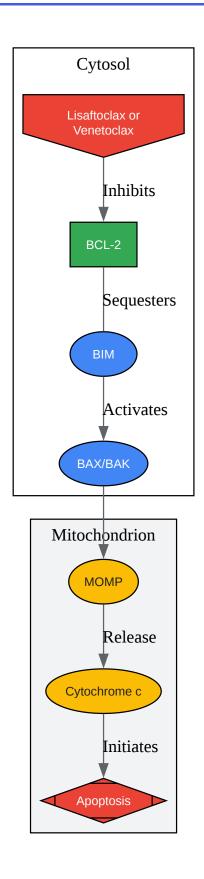






cyclobutyl ring and a tetrahydro-2H-pyran group with a 1,4-dioxan.[2] These modifications were intended to maintain potent BCL-2 binding affinity while potentially offering an improved pharmacokinetic profile.[2]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of BCL-2 inhibition.



Preclinical Data

Preclinical studies have provided a basis for the clinical development of both lisaftoclax and venetoclax, demonstrating their anti-tumor activity in various hematologic malignancy models.

Binding Affinity and Cellular Activity

Computational modeling and biochemical assays have shown that lisaftoclax binds to BCL-2 with high affinity.[2] In a head-to-head comparison, lisaftoclax demonstrated more potent apoptosis-inducing activity and more severely impaired mitochondrial function compared to venetoclax in multiple myeloma and other hematologic cancer cell lines.[2] Cellular uptake assays in RPMI8226 and KMS-11 multiple myeloma cell lines revealed that intracellular concentrations of lisaftoclax were 1.46- to 1.92-fold higher than those of venetoclax.[2]

Parameter	Lisaftoclax (APG-2575)	Venetoclax (ABT-199)	Cell Lines	Reference
Intracellular				
Concentration	1.46 - 1.92 fold	1.0	RPMI8226, KMS-11	[2]
(relative to	higher			
venetoclax)				

In Vitro and In Vivo Efficacy

Preclinical studies with venetoclax have demonstrated its cytotoxic activity in tumor cells that overexpress BCL-2.[6] These promising preclinical results paved the way for its clinical development in various leukemias and lymphomas.[7][8] Similarly, lisaftoclax has shown robust antitumor activity in preclinical models of hematologic malignancies.[2]

Clinical Data

Both venetoclax and lisaftoclax have been evaluated in clinical trials, with venetoclax having a more extensive clinical history and regulatory approvals.

Venetoclax Clinical Trials

Venetoclax has been studied extensively in numerous clinical trials for various hematological cancers, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL),



and Acute Myeloid Leukemia (AML).[9]

In a phase 2 study in patients with relapsed/refractory CLL with 17p deletion, venetoclax monotherapy achieved an overall response rate (ORR) of 79%.[7] Combination therapies have shown even greater efficacy. For instance, the MURANO trial comparing venetoclax-rituximab to bendamustine-rituximab in relapsed/refractory CLL demonstrated a significantly higher 2-year progression-free survival (PFS) rate (85% vs. 36%).[10] The CLL14 trial in previously untreated CLL patients with coexisting medical conditions showed superior PFS for venetoclax-obinutuzumab compared to chlorambucil-obinutuzumab.[11]

Trial	Indication	Treatment Arms	Key Outcomes	Reference
Phase 2 (NCT01889186)	R/R CLL with 17p deletion	Venetoclax monotherapy	ORR: 79%	[7]
MURANO (Phase 3)	R/R CLL	Venetoclax + Rituximab vs. Bendamustine + Rituximab	2-year PFS: 85% vs. 36%	[10]
CLL14 (Phase 3)	Untreated CLL with comorbidities	Venetoclax + Obinutuzumab vs. Chlorambucil + Obinutuzumab	Superior PFS with Venetoclax combination	[11]
Phase 2 (AML)	R/R AML	Venetoclax monotherapy	ORR: 19%	[8]
Phase 2 (AML)	R/R AML	Venetoclax + Chidamide + Azacitidine	ORR: 75%	[12]

Lisaftoclax (APG-2575) Clinical Trials

Lisaftoclax is in earlier stages of clinical development but has shown promising results. A first-in-human phase 1 study in patients with relapsed/refractory (R/R) CLL and other hematologic malignancies demonstrated its safety and efficacy.[13] In this study, 12 of 14 evaluable R/R



CLL/SLL patients achieved a partial remission, resulting in an ORR of 85.7%.[13] Notably, no tumor lysis syndrome (TLS) was observed with a daily dose ramp-up schedule.[13]

A phase 2 global study is evaluating lisaftoclax as a monotherapy or in combination with acalabrutinib or rituximab in patients with treatment-naïve or R/R CLL/SLL.[14] Initial data from this study showed encouraging ORRs of 65% in the monotherapy group, 98% in the acalabrutinib combination cohort, and 87% in the rituximab combination cohort.[14] Importantly, lisaftoclax has also shown the ability to overcome resistance to venetoclax in some patients. [15]

Trial	Indication	Treatment	Key Outcomes	Reference
Phase 1	R/R CLL/SLL and other hematologic malignancies	Lisaftoclax monotherapy	ORR in CLL/SLL: 85.7% (12/14)	[13]
Phase 2	TN or R/R CLL/SLL	Lisaftoclax monotherapy	ORR: 65%	[14]
Phase 2	TN or R/R CLL/SLL	Lisaftoclax + Acalabrutinib	ORR: 98%	[14]
Phase 2	TN or R/R CLL/SLL	Lisaftoclax + Rituximab	ORR: 87%	[14]
Phase 1b/2	R/R AML/MPAL (venetoclax- refractory)	Lisaftoclax + Azacitidine	ORR: 31.8%	[15]

Safety and Tolerability

A key concern with potent BCL-2 inhibitors is the risk of Tumor Lysis Syndrome (TLS), a potentially life-threatening complication caused by the rapid destruction of cancer cells.

Venetoclax: The risk of TLS with venetoclax is well-documented and requires a gradual dose ramp-up over 5 weeks for CLL patients, along with prophylaxis and monitoring.[1][13] In clinical



trials with these measures, the rate of TLS was approximately 2%.[1] Other common adverse events include neutropenia, diarrhea, nausea, anemia, and upper respiratory tract infections.[7]

Lisaftoclax (APG-2575): A potential advantage of lisaftoclax is its favorable safety profile regarding TLS. Early clinical studies have utilized a more rapid daily dose ramp-up without observing any TLS.[13] The most common side effects reported were neutropenia, anemia, fatigue, diarrhea, and nausea.[13] The combination regimens of lisaftoclax with other agents have also shown a similar safety profile with a very low incidence of TLS.[14]

Experimental Protocols Cell Viability and Apoptosis Assays

- Cell Viability: Assessed using assays like Cell Counting Kit-8 (CCK-8) or MTT. Cells are seeded in 96-well plates, treated with varying concentrations of the inhibitor, and incubated. The absorbance is then measured to determine the percentage of viable cells relative to untreated controls.
- Apoptosis Induction: Measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the quantification of early apoptotic, late apoptotic, and necrotic cells.

BCL-2 Binding Assays

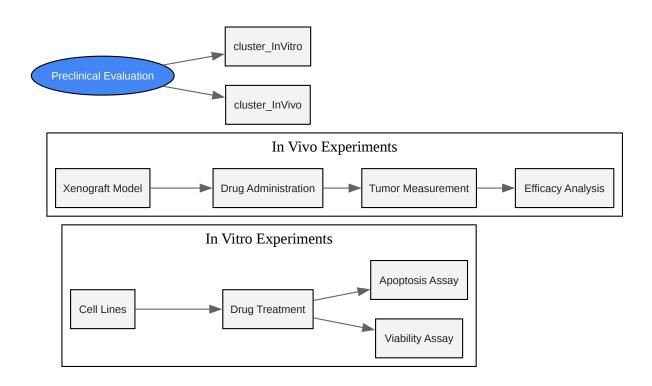
The binding affinity of the inhibitors to BCL-2 can be determined using various biophysical techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods measure the direct interaction between the compound and the purified BCL-2 protein, providing quantitative data on binding kinetics and thermodynamics.

In Vivo Tumor Xenograft Models

- Model: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with human hematologic cancer cell lines or patient-derived xenografts (PDXs).
- Treatment: Once tumors are established, mice are randomized to receive vehicle control, venetoclax, or lisaftoclax orally at specified doses and schedules.



• Endpoints: Tumor volume is measured regularly. At the end of the study, tumors and tissues can be harvested for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).



Click to download full resolution via product page

Figure 2: General workflow for preclinical evaluation of BCL-2 inhibitors.

Conclusion

Venetoclax has revolutionized the treatment of several hematological malignancies, establishing BCL-2 inhibition as a key therapeutic strategy. Lisaftoclax (APG-2575) has emerged as a promising next-generation BCL-2 inhibitor with a potentially improved safety profile, particularly a lower risk of TLS, which may allow for a more convenient and rapid dose escalation. Preclinical data suggest that lisaftoclax may have more potent anti-tumor activity in some contexts. Early clinical data for lisaftoclax are encouraging, demonstrating high response rates, including in patients who have relapsed after or are refractory to venetoclax. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy



and safety of lisaftoclax and venetoclax. The ongoing development of lisaftoclax and other novel BCL-2 inhibitors holds the promise of expanding the therapeutic options and improving outcomes for patients with hematological cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. Pathways and mechanisms of venetoclax resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Facebook [cancer.gov]
- 10. An update on the efficacy of Venetoclax for chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. VENCLEXTA® (venetoclax tablets) | 5-year efficacy results for CLL [venclextahcp.com]
- 12. ashpublications.org [ashpublications.org]
- 13. cllsociety.org [cllsociety.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Live from ASCO 2025 | Ascentage Pharma Presents Clinical Data on Bcl-2 Inhibitor Lisaftoclax in Venetoclax-Refractory Patients in Oral Report - BioSpace [biospace.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Lisaftoclax (APG-2575) vs. Venetoclax]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15586435#head-to-head-comparison-of-155h1-and-venetoclax]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com